molecular formula C10H11Cl B1628665 4-(3-Chlorophenyl)-1-butene CAS No. 91426-46-9

4-(3-Chlorophenyl)-1-butene

Cat. No.: B1628665
CAS No.: 91426-46-9
M. Wt: 166.65 g/mol
InChI Key: UZWLPNIQGFQVFP-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-butene is an organic compound that belongs to the class of alkenes It consists of a butene chain with a 3-chlorophenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Chlorophenyl)-1-butene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For this compound, the reaction would involve 3-chlorophenylboronic acid and 1-bromo-1-butene in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The compound can be hydrogenated to form 4-(3-chlorophenyl)butane using hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, other nucleophiles

Major Products

    Oxidation: Epoxides, diols

    Reduction: 4-(3-Chlorophenyl)butane

    Substitution: Methoxy-substituted derivatives

Scientific Research Applications

4-(3-Chlorophenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-butene depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group can enhance binding affinity to certain targets, while the butene chain can provide flexibility and facilitate interactions with hydrophobic regions of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-butene: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    4-(3-Bromophenyl)-1-butene: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Methoxyphenyl)-1-butene: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

4-(3-Chlorophenyl)-1-butene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can also enhance the compound’s stability and resistance to certain types of degradation.

Properties

IUPAC Name

1-but-3-enyl-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLPNIQGFQVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609642
Record name 1-(But-3-en-1-yl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91426-46-9
Record name 1-(But-3-en-1-yl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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